ナパジシル酸アクラトニウム

概要

説明

アクラトニウム・ナパジシル酸塩は、消化管運動と膵臓機能への影響で知られる合成コリン作動性化合物です。

科学的研究の応用

Aclatonium napadisilate has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a model compound for studying cholinergic mechanisms.

Biology: Investigated for its effects on gastrointestinal motility and pancreatic function.

Medicine: Used in the treatment of gastrointestinal motility disorders and studied for its potential in treating other conditions such as overactive bladder

Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

作用機序

アクラトニウム・ナパジシル酸塩は、アセチルコリン受容体の一種であるムスカリン受容体を刺激することで作用します。この刺激は、膵臓の外分泌と内分泌の分泌を増加させます。この化合物は、外分泌膵臓よりもB細胞に強く作用するため、インスリン分泌における重要な役割を示唆しています .

類似化合物の比較

類似化合物

カルバミルコリン: 膵臓機能に類似の効果を持つコリン作動性アゴニスト。

アセチルコリン: コリン作動性活性を有する天然の神経伝達物質。

独自性

アクラトニウム・ナパジシル酸塩は、ムスカリン受容体を介して膵臓の内分泌分泌と外分泌分泌の両方を刺激する能力においてユニークです。B細胞への作用は、外分泌膵臓よりも強力であり、インスリン分泌メカニズムを研究するための貴重な化合物となっています .

将来の方向性

生化学分析

Biochemical Properties

Aclatonium napadisilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets neuroreceptors, influencing ion channels to modulate the excitability of neurons . This interaction helps stabilize neural pathways, reducing symptoms such as muscle spasms and neuropathic pain . Additionally, aclatonium napadisilate has been shown to stimulate both endocrine and exocrine pancreatic secretion via muscarinic receptors .

Cellular Effects

Aclatonium napadisilate exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in the pancreas, aclatonium napadisilate stimulates insulin release and amylase secretion, highlighting its impact on both endocrine and exocrine functions . Furthermore, it has been observed to increase the length of the interdigestive motor complex cycle in the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of aclatonium napadisilate involves its binding interactions with neuroreceptors, leading to the inhibition of excessive neural firing . By stabilizing neural pathways, aclatonium napadisilate helps restore balance in neural activity . It also stimulates pancreatic secretion via muscarinic receptors and calcium mobilization . These intricate mechanisms contribute to its therapeutic effects in reducing neurological symptoms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aclatonium napadisilate have been observed to change over time. The compound exhibits stability and maintains its efficacy in modulating neural activity and pancreatic secretion . Long-term studies have shown that aclatonium napadisilate continues to influence cellular function without significant degradation . Its cholinergic effects on motility and exocrine pancreatic secretion are relatively weak in healthy humans during the interdigestive state .

Dosage Effects in Animal Models

The effects of aclatonium napadisilate vary with different dosages in animal models. At higher concentrations, it elicits significant insulin release and pancreatic exocrine secretion . Aclatonium napadisilate is about 20-fold less potent than carbamylcholine in stimulating these effects . The insulin-releasing effect of aclatonium napadisilate is dependent on glucose concentration and is inhibited by muscarinic receptor antagonists .

Metabolic Pathways

Aclatonium napadisilate is involved in metabolic pathways that include interactions with enzymes and cofactors. It stimulates pancreatic enzyme secretion and influences metabolic flux . The compound’s cholinergic properties play a role in its metabolic effects, contributing to its therapeutic potential in gastrointestinal and pancreatic functions .

Transport and Distribution

Within cells and tissues, aclatonium napadisilate is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its binding to muscarinic receptors, which facilitate its effects on pancreatic secretion and neural activity . The compound’s distribution is crucial for its therapeutic efficacy in targeting specific tissues and organs.

Subcellular Localization

Aclatonium napadisilate’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with neuroreceptors and muscarinic receptors, enabling its therapeutic effects on neural and pancreatic functions .

準備方法

合成経路と反応条件

アクラトニウム・ナパジシル酸塩は、混合酸無水物の形成を含む一連の化学反応によって合成されます。この方法は、揮発性で非常に腐食性の高い試薬の使用を回避するため、より安全で効率的なプロセスとなっています。水は、多くの場合、中間体の調製における溶媒として使用され、有機溶媒の必要性を減らします .

工業生産方法

アクラトニウム・ナパジシル酸塩の工業生産には、ワンポット合成アプローチが用いられ、プロセスが簡素化され、収率が向上しています。この方法は、危険な化学物質の使用を最小限に抑え、生産コストを削減するという利点があります .

化学反応の分析

反応の種類

アクラトニウム・ナパジシル酸塩は、以下のを含む様々な化学反応を起こします。

酸化: 酸素の添加または水素の除去を伴います。

還元: 水素の添加または酸素の除去を伴います。

置換: 1つの原子または原子団を別の原子または原子団と置き換えます。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります .

科学研究への応用

アクラトニウム・ナパジシル酸塩は、様々な科学分野での応用について広く研究されてきました。

化学: コリン作動性メカニズムを研究するためのモデル化合物として使用されます。

生物学: 消化管運動と膵臓機能への影響について調査されています。

医学: 消化管運動障害の治療に使用され、過活動膀胱などの他の疾患の治療における潜在的な可能性について研究されています

産業: 新規医薬品と治療薬の開発に役立ちます.

類似化合物との比較

Similar Compounds

Carbamylcholine: A cholinergic agonist with similar effects on pancreatic function.

Acetylcholine: A naturally occurring neurotransmitter with cholinergic activity.

Uniqueness

Aclatonium napadisilate is unique in its ability to stimulate both endocrine and exocrine pancreatic secretion via muscarinic receptors. Its action on B cells is more potent than on the exocrine pancreas, making it a valuable compound for studying insulin release mechanisms .

特性

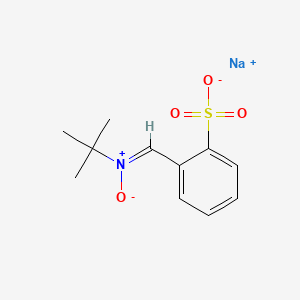

IUPAC Name |

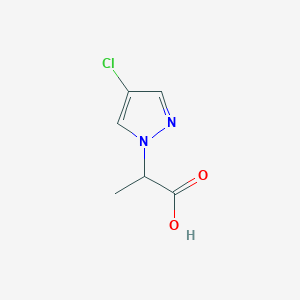

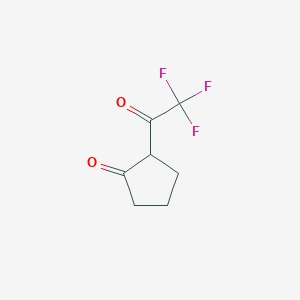

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELVYVGHOJPCEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048665 | |

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55077-30-0 | |

| Record name | Aclatonium napadisilate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACLATONIUM NAPADISILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Aclatonium Napadisilate?

A1: Aclatonium Napadisilate functions as a cholinergic agonist, meaning it mimics the action of acetylcholine in the body. Specifically, research suggests it primarily targets muscarinic receptors (M2 subtype) found on smooth muscle cells. [, ] This interaction triggers a cascade of cellular events that ultimately lead to smooth muscle contraction. For instance, in the gastrointestinal tract, this translates to increased motility and peristalsis. [, ]

Q2: Does Aclatonium Napadisilate directly affect calcium signaling in cells?

A3: Yes, research indicates that Aclatonium Napadisilate influences calcium (Ca2+) signaling in pancreatic acinar cells. [] Specifically, it increases 45Ca2+ efflux from these cells, a process signifying mobilization of intracellular calcium stores. [] This calcium mobilization plays a crucial role in triggering the release of digestive enzymes like amylase. []

Q3: Are there any analytical methods available to quantify Aclatonium Napadisilate?

A5: Yes, researchers have developed a high-performance liquid chromatography (HPLC) method for quantifying Aclatonium Napadisilate in preparations. [] This method offers a convenient and efficient approach for determining the compound's content, even within complex mixtures. []

Q4: What is the impact of Aclatonium Napadisilate on postoperative ileus?

A7: Research exploring the use of Aclatonium Napadisilate in cases of postoperative ileus, a common complication after abdominal surgery characterized by reduced bowel motility, has yielded mixed results. [] While some studies indicate that Aclatonium Napadisilate may improve intestinal motility in these cases, other studies haven't found it to be significantly more effective than placebo in promoting the return of bowel function. []

Q5: What are the potential applications of enteric sound recording in studying Aclatonium Napadisilate?

A8: Enteric sound recording, or phonoenterography, presents a non-invasive method for assessing intestinal motility. [] This technique can be valuable for evaluating the effects of drugs like Aclatonium Napadisilate on intestinal motility patterns. [] By analyzing changes in sound characteristics following drug administration, researchers can gain insights into the drug's impact on gastrointestinal motility and its potential therapeutic benefits in motility disorders. []

Q6: How does the mechanism of action of Aclatonium Napadisilate compare to that of Prostaglandin F2 alpha on intestinal motility?

A9: While both Aclatonium Napadisilate and Prostaglandin F2 alpha influence intestinal motility, they operate through distinct mechanisms. [] Aclatonium Napadisilate, as discussed, primarily exerts its effect via muscarinic receptor activation. [] In contrast, Prostaglandin F2 alpha acts on its specific receptors, leading to increased smooth muscle contraction. [] Interestingly, their contrasting effects on baseline motility, with Aclatonium Napadisilate showing greater efficacy in cases of reduced motility and Prostaglandin F2 alpha consistently stimulating motility regardless of baseline activity, suggest distinct clinical applications for these agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。